molecular formula C19H18N4O4S2 B2929952 2-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetamido)benzamide CAS No. 921999-14-6

2-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetamido)benzamide

Cat. No. B2929952
CAS RN: 921999-14-6
M. Wt: 430.5
InChI Key: LEQWGNGQSCSLEB-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical shift of the ring proton and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been recognized for their antioxidant properties. They can neutralize free radicals and prevent oxidative stress, which is a factor in various chronic diseases. The specific structure of the compound may influence its effectiveness as an antioxidant, potentially contributing to the prevention of diseases related to oxidative damage .

Analgesic and Anti-inflammatory Activities

Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities. This suggests that our compound could be developed as a pain reliever or as part of a treatment regimen for inflammatory conditions. Its efficacy in these roles could be attributed to its ability to modulate biochemical pathways involved in pain and inflammation .

Antimicrobial and Antifungal Activities

The thiazole ring is a common feature in many antimicrobial and antifungal agents. The compound’s potential to act against a broad spectrum of microorganisms makes it a candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Antiviral Activity

Thiazole derivatives have been used in the synthesis of compounds with antiviral activities. This compound could be explored for its efficacy against various viruses, contributing to the treatment of viral infections, including those that are resistant to current antiviral drugs .

Neuroprotective Effects

Due to the presence of the thiazole moiety, this compound may exhibit neuroprotective effects. It could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death .

Antitumor and Cytotoxic Activity

Research has indicated that thiazole derivatives can have potent effects on tumor cells. The compound could be investigated for its cytotoxicity against cancer cells, offering a potential pathway for the development of new anticancer therapies .

properties

IUPAC Name

2-[[2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-12-6-8-14(9-7-12)29(26,27)23-19-21-13(11-28-19)10-17(24)22-16-5-3-2-4-15(16)18(20)25/h2-9,11H,10H2,1H3,(H2,20,25)(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQWGNGQSCSLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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